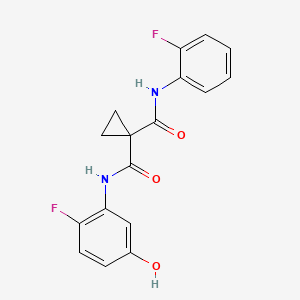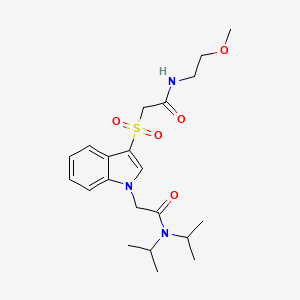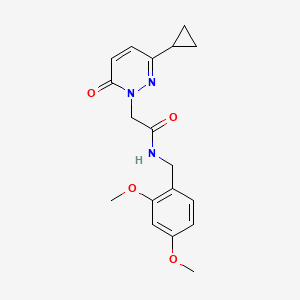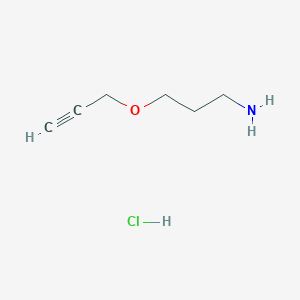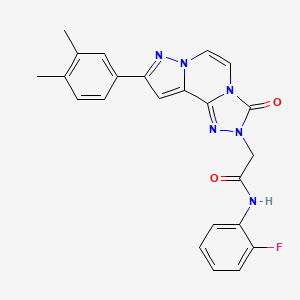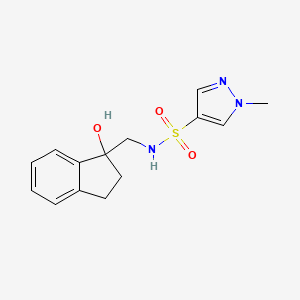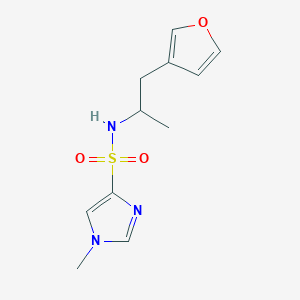
N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound that contains several functional groups, including a furan ring, an imidazole ring, and a sulfonamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Imidazole is a planar five-membered ring. It is a diazole and is the parent compound for imidazole derivatives .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and imidazole rings are likely to contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the furan and imidazole rings, as well as the sulfonamide group. Furan compounds are known to undergo a variety of reactions, including electrophilic substitution and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups and aromatic rings would likely make it relatively stable .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Access to Sulfonylated Furans : The efficient three-component reaction of 1,3-dicarbonyl compounds with ynals and sodium benzenesulfinates developed a new strategy for preparing sulfonylated furan derivatives. This method demonstrates excellent functional group tolerance and efficiency, providing a useful approach to synthesize compounds similar to N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide (Cui et al., 2018).
Eco-Friendly Corrosion Inhibitor : Studies on amino acid compounds, including structures similar to the subject compound, have shown potential as inhibitors for steel corrosion in acidic solutions. These findings underline the compound's relevance in materials science, particularly in corrosion prevention (Yadav et al., 2015).
Synthesis of Imidazole Derivatives : The synthesis and electrophilic substitution reactions of 2,5-bis(furan-2-yl)-1H-imidazole showcase the compound's versatility in generating various derivatives, indicating its utility in the development of new chemical entities (El’chaninov et al., 2017).
Pharmacological Applications
Antimicrobial and Antiproliferative Agents : The design and synthesis of benzimidazole-1,2,3-triazole-sulfonamide hybrids have been explored for their antimicrobial and antiproliferative activities. Such studies highlight the potential of N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide and its derivatives in the development of new therapeutic agents (Al-blewi et al., 2018).
Drug Metabolism and Biocatalysis : The application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, underscores the importance of understanding the metabolic pathways of sulfonamide-based drugs. This research is crucial for the development of drugs with improved efficacy and safety profiles (Zmijewski et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-9(5-10-3-4-17-7-10)13-18(15,16)11-6-14(2)8-12-11/h3-4,6-9,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVQZRBNOWXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

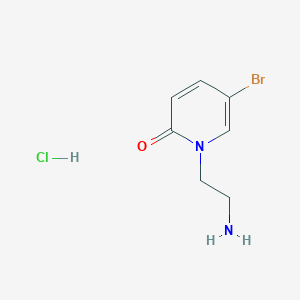

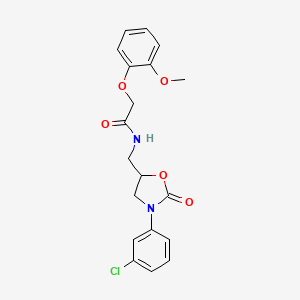

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2949491.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)


